molecular formula C9H14N2O2 B12274474 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylicacid

4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B12274474
M. Wt: 182.22 g/mol
InChI Key: FGSQOSYBBBXBDQ-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a dimethylamino group attached to a methylpyrrole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrrole ring is replaced by a dimethylamino group.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

In an industrial setting, the production of 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrrole derivatives.

Scientific Research Applications

4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.

    N,N-Dimethyl-4-aminopyridine: Another pyridine derivative with comparable chemical reactivity.

Uniqueness

4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific structural features, which combine the properties of a pyrrole ring with a dimethylamino group and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-1-methylpyrrole-2-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-10(2)5-7-4-8(9(12)13)11(3)6-7/h4,6H,5H2,1-3H3,(H,12,13)

InChI Key

FGSQOSYBBBXBDQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)O)CN(C)C

Origin of Product

United States

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